4-(6-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)morpholine
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Description
4-(6-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)morpholine is a useful research compound. Its molecular formula is C20H27N5O3S and its molecular weight is 417.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Heat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
It is known that compounds containing a piperazine ring, such as this one, often interact with their targets by binding to them, which can lead to changes in the target’s function .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its target, it is likely that it affects pathways related to protein folding and degradation, as well as signal transduction .
Pharmacokinetics
It is known that many compounds with a piperazine ring have good bioavailability due to their ability to cross biological membranes .
Result of Action
By targeting the heat shock protein hsp 90-alpha, it may affect the function of various proteins that are crucial for cell cycle control and signal transduction .
Properties
IUPAC Name |
4-[6-(4-benzylsulfonylpiperazin-1-yl)-2-methylpyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3S/c1-17-21-19(15-20(22-17)24-11-13-28-14-12-24)23-7-9-25(10-8-23)29(26,27)16-18-5-3-2-4-6-18/h2-6,15H,7-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKABJVTRRCMBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.